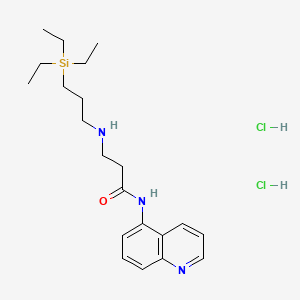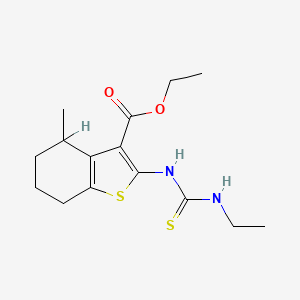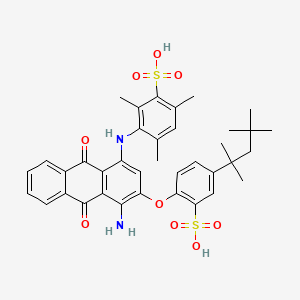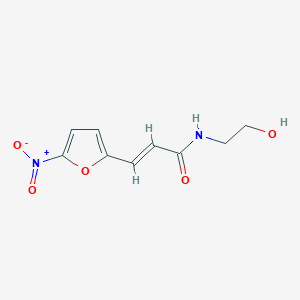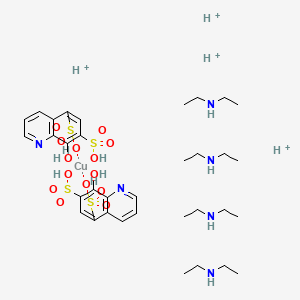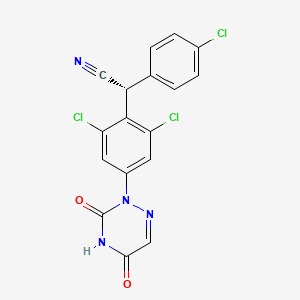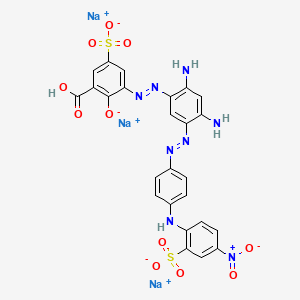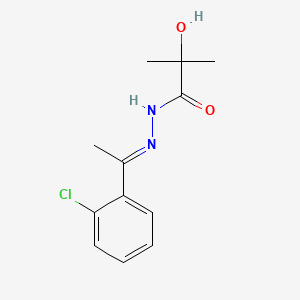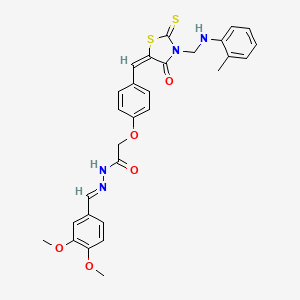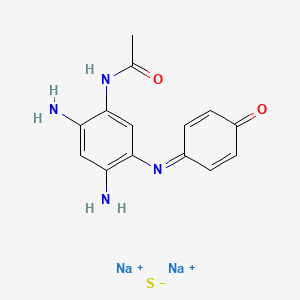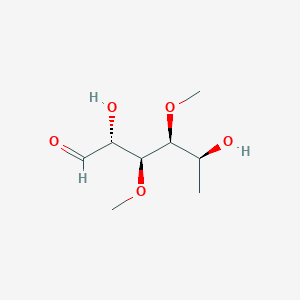
3,4-Di-o-methyl-l-rhamnose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di-o-methyl-l-rhamnose is a methylated derivative of l-rhamnose, a naturally occurring deoxy sugar It is characterized by the presence of two methoxy groups at the 3rd and 4th positions of the rhamnose molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-o-methyl-l-rhamnose typically involves the methylation of l-rhamnose. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Di-o-methyl-l-rhamnose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced sugar derivatives.
Substitution: Substituted rhamnose derivatives.
Applications De Recherche Scientifique
3,4-Di-o-methyl-l-rhamnose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its role in glycosylation processes and as a component of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 3,4-Di-o-methyl-l-rhamnose involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in glycosylation reactions, where it is incorporated into glycoproteins and glycolipids. These modified biomolecules can influence various cellular processes, including cell signaling, adhesion, and immune responses .
Comparaison Avec Des Composés Similaires
3,4-Di-o-methyl-l-rhamnose can be compared with other methylated sugars such as:
- 2,3-Di-o-methyl-l-rhamnose
- 2,4-Di-o-methyl-l-rhamnose
- 3,4-Di-o-methyl-d-rhamnose
These compounds share similar structural features but differ in the position and configuration of the methoxy groups. The unique positioning of the methoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
4060-11-1 |
|---|---|
Formule moléculaire |
C8H16O5 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-2,5-dihydroxy-3,4-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O5/c1-5(10)7(12-2)8(13-3)6(11)4-9/h4-8,10-11H,1-3H3/t5-,6-,7-,8-/m0/s1 |
Clé InChI |
YDRYVFIXULKSEI-XAMCCFCMSA-N |
SMILES isomérique |
C[C@@H]([C@@H]([C@H]([C@H](C=O)O)OC)OC)O |
SMILES canonique |
CC(C(C(C(C=O)O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


